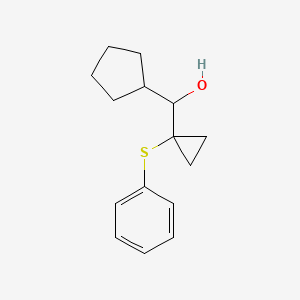
Cyclopentyl(1-(phenylthio)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl(1-(phenylthio)cyclopropyl)methanol is an organic compound with the molecular formula C15H20OS It is characterized by a cyclopentyl group attached to a cyclopropyl ring, which is further substituted with a phenylthio group and a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(1-(phenylthio)cyclopropyl)methanol typically involves the reaction of cyclopentylmagnesium bromide with 1-(phenylthio)cyclopropylmethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl(1-(phenylthio)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclopentyl(1-(phenylthio)cyclopropyl)ketone.
Reduction: Formation of cyclopentyl(1-(phenylthio)cyclopropyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopentyl(1-(phenylthio)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclopentyl(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets. The phenylthio group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl ring can induce strain and affect the binding affinity. The methanol moiety can form hydrogen bonds with polar residues, contributing to the overall binding and activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentyl(1-(phenylthio)cyclopropyl)ketone
- Cyclopentyl(1-(phenylthio)cyclopropyl)methane
- Cyclopentyl(1-(phenylthio)cyclopropyl)ethanol
Uniqueness
Cyclopentyl(1-(phenylthio)cyclopropyl)methanol is unique due to the presence of the methanol moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyclopentyl, cyclopropyl, and phenylthio groups also contributes to its unique structural and functional properties .
Propriétés
Formule moléculaire |
C15H20OS |
|---|---|
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
cyclopentyl-(1-phenylsulfanylcyclopropyl)methanol |
InChI |
InChI=1S/C15H20OS/c16-14(12-6-4-5-7-12)15(10-11-15)17-13-8-2-1-3-9-13/h1-3,8-9,12,14,16H,4-7,10-11H2 |
Clé InChI |
PFYINVIDDVFILV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(C2(CC2)SC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


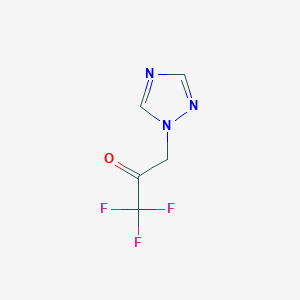

![7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine](/img/structure/B13095736.png)
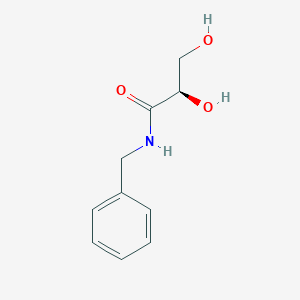
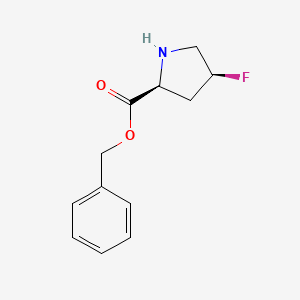
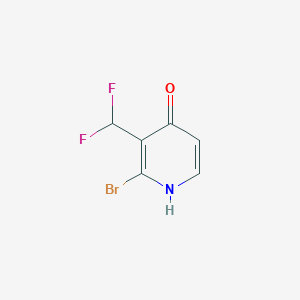
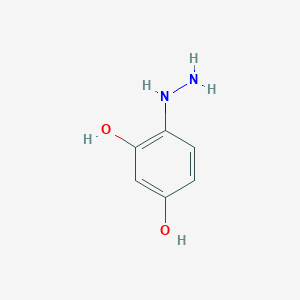
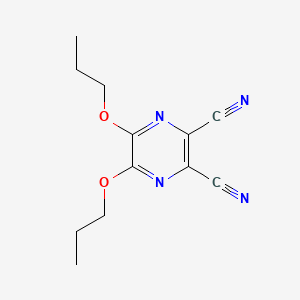
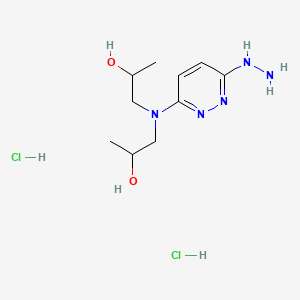
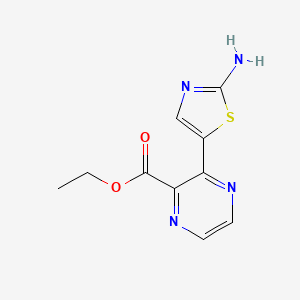
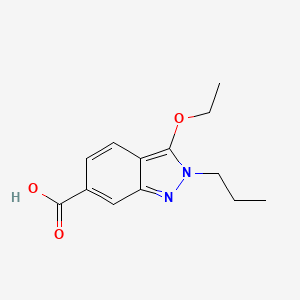
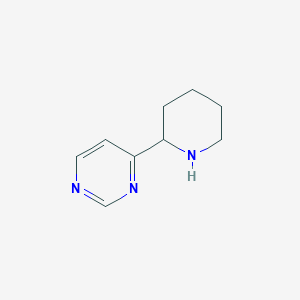
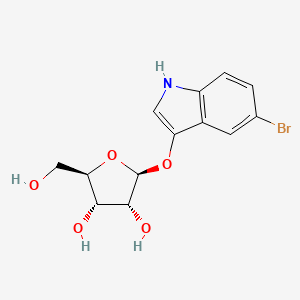
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
